molecular formula C11H16N4O B8750638 2-(4-Propionyl 1-piperazinyl)pyrimidine

2-(4-Propionyl 1-piperazinyl)pyrimidine

Cat. No. B8750638
M. Wt: 220.27 g/mol
InChI Key: NIJRPDWUKRQNTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Propionyl 1-piperazinyl)pyrimidine is a useful research compound. Its molecular formula is C11H16N4O and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Propionyl 1-piperazinyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Propionyl 1-piperazinyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-Propionyl 1-piperazinyl)pyrimidine

Molecular Formula

C11H16N4O

Molecular Weight

220.27 g/mol

IUPAC Name

1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one

InChI

InChI=1S/C11H16N4O/c1-2-10(16)14-6-8-15(9-7-14)11-12-4-3-5-13-11/h3-5H,2,6-9H2,1H3

InChI Key

NIJRPDWUKRQNTA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NC=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

5.6 g of acid maleate of 2-(1-piperazinyl)pyrimidine are dissolved in 80 ml of dimethylformamide, then 5.6 ml of triethylamine and 3.8 g of 3,4-methylenedioxy benzoyl chloride are added. The mixture is heated for 12 hours at 130° C. then the solvent is evaporated to dryness in vacuo. The residue is taken up in a dilute solution of hydrochloric acid and washed with ether. The aqueous phase is rendered alkaline by a sodium carbonate solution and extracted with ethyl acetate. The solution is dried over sodium sulfate and the solvent is evaporated to dryness.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step Two
Quantity
3.8 g
Type
reactant
Reaction Step Two

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